4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)-

Description

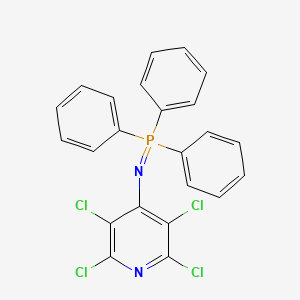

The compound 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- features a pyridine ring substituted with four chlorine atoms at positions 2, 3, 5, and 5. The amine group at position 4 is replaced by a triphenylphosphoranylidene moiety, a phosphorus-containing functional group with a ylide-like structure (P=N bond).

Properties

CAS No. |

51527-58-3 |

|---|---|

Molecular Formula |

C23H15Cl4N2P |

Molecular Weight |

492.2 g/mol |

IUPAC Name |

triphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ5-phosphane |

InChI |

InChI=1S/C23H15Cl4N2P/c24-19-21(20(25)23(27)28-22(19)26)29-30(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

InChI Key |

KXOZVFRXNLCNSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves several steps. One common method starts with the chlorination of pyridine to obtain 2,3,5,6-tetrachloropyridine. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the process.

Chemical Reactions Analysis

4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinamine,2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound is compared below with structurally related chlorinated aromatic compounds and phosphorus-containing derivatives, based on substitution patterns, functional groups, and applications inferred from the evidence.

Structural Analogs: Chlorinated Aromatic Compounds

Table 1: Comparison of Chlorinated Aromatic Analogs

Key Findings :

- Substitution Pattern : The tetrachloro substitution on aromatic rings is common in agrochemicals (e.g., DCPA as a herbicide , Chloranil as a fungicide ). This pattern enhances stability and bioactivity.

- Functional Group Differences: The target compound’s phosphoranylidene group distinguishes it from analogs like tetrachloroaniline (amine) or tetrachlorophenol (phenol). This group may confer unique reactivity, such as ligand behavior in metal complexes.

- Toxicity Profile: Chloranil’s ban due to carcinogenicity highlights regulatory risks associated with chlorinated aromatics , suggesting similar compounds may require stringent evaluation.

Functional Analogs: Phosphorus-Containing Compounds

While the evidence lacks direct analogs with phosphoranylidene groups, the following observations are noted:

- Phosphoranylidene Moieties: These groups are typically associated with Staudinger reactions or as ligands in catalysis.

- Organophosphates: Compounds like Tetrachlorvinphos (CAS 22248-79-9) contain phosphorus but differ in structure (phosphate esters vs. ylides). Such compounds are often insecticides, but the target’s phosphoranylidene group likely imparts distinct chemical behavior.

Biological Activity

The compound 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is represented as , indicating the presence of a pyridinamine core substituted with tetrachloro groups and a triphenylphosphoranylidene moiety. The structure can be visualized as follows:

- Pyridinamine Core : A six-membered aromatic ring with an amine group.

- Tetrachloro Substituents : Four chlorine atoms attached to the pyridine ring.

- Triphenylphosphoranylidene Group : A phosphine oxide derivative contributing to the compound's reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyridine derivatives. While specific data on this compound is limited, related structures have shown significant activity against cancer cell lines.

-

Mechanisms of Action :

- Induction of apoptosis: Similar compounds have been found to trigger programmed cell death in cancer cells.

- Cell cycle arrest: Many derivatives exhibit the ability to halt cell division, particularly at the G2/M phase.

- Case Studies :

Antimicrobial Activity

The presence of halogen substituents in similar compounds often correlates with increased antimicrobial efficacy. While direct studies on this specific compound are scarce, tetrachloro derivatives typically exhibit broad-spectrum antimicrobial properties.

Synthesis and Characterization

The synthesis of 4-Pyridinamine, 2,3,5,6-tetrachloro-N-(triphenylphosphoranylidene)- involves multiple steps:

- Preparation of Tetrachloropyridine : The starting material can be synthesized through chlorination reactions.

- Formation of Phosphoranylidene Complex : This involves reacting triphenylphosphine with an appropriate electrophile derived from the pyridine structure.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Research Findings

A summary table of relevant research findings on related compounds is presented below:

| Compound | Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| Pyrimidine-5-carbonitrile | Anticancer | 3.04 - 4.14 | Various |

| Hydrazinyl derivatives | Antiproliferative | 0.05 - 0.07 | H460 |

| Triazole-pyrimidines | Anticancer | 1.42 - 6.52 | EC-109 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.